molecular formula C15H21FN2O3 B14792865 Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14792865
M. Wt: 296.34 g/mol
InChI Key: PTVWLZVYWAVOET-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 4-amino-2-fluorophenoxy substituent. The (S)-configuration at the pyrrolidine ring (as indicated in ) introduces stereochemical specificity, which may influence its biological interactions and synthetic applications.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3

InChI Key

PTVWLZVYWAVOET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Pathways

The synthesis of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically follows a multi-step sequence involving pyrrolidine functionalization, aromatic substitution, and protective group chemistry. A generalized pathway includes:

  • Pyrrolidine Ring Functionalization :
    The pyrrolidine core is modified at the 3-position to introduce reactive handles for subsequent coupling. For example, tert-butyl pyrrolidine-1-carboxylate derivatives are often synthesized via Boc (tert-butoxycarbonyl) protection of pyrrolidine amines. In a representative procedure, di-tert-butyl dicarbonate reacts with pyrrolidine under basic conditions to form tert-butyl pyrrolidine-1-carboxylate.

  • Aromatic Substitution :
    The 3-position of the pyrrolidine ring is coupled with a fluorinated aromatic moiety. A Mitsunobu reaction or nucleophilic aromatic substitution is commonly employed to attach the 4-amino-2-fluorophenoxy group. For instance, 3-hydroxypyrrolidine derivatives react with 4-nitro-2-fluorophenol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate), followed by nitro group reduction to yield the 4-amino substituent.

  • Final Deprotection and Purification :
    The Boc group is retained throughout the synthesis to protect the pyrrolidine nitrogen, with final purification achieved via column chromatography or recrystallization.

Key Intermediates and Reaction Conditions

Intermediate Synthesis

Tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate

This intermediate is pivotal for introducing the phenoxy group. A typical preparation involves:

  • Reagents : Pyrrolidin-3-ol, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP).
  • Conditions : Stirring in dichloromethane at 0°C to room temperature for 12 hours.
  • Yield : 85–92% after silica gel chromatography.
4-Amino-2-Fluorophenol

Synthesized via catalytic reduction of 4-nitro-2-fluorophenol:

  • Catalyst : 10% Pd/C under hydrogen atmosphere.
  • Solvent : Ethanol, 25°C, 6 hours.
  • Yield : 95%.

Coupling Reactions

The Mitsunobu reaction is preferred for coupling tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-amino-2-fluorophenol due to its stereochemical retention:

Parameter Details
Reagents Triphenylphosphine (1.2 equiv.), diethyl azodicarboxylate (1.2 equiv.)
Solvent Tetrahydrofuran (THF)
Temperature 0°C → room temperature, 24 hours
Yield 68–75%
Purification Column chromatography (hexane/ethyl acetate, 3:1)

Alternative methods, such as Ullmann coupling with copper catalysts, have been explored but show lower yields (45–50%).

Optimization Challenges and Solutions

Stereochemical Control

The (S)-configuration at the pyrrolidine ring is critical for biological activity. Asymmetric synthesis strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during Mitsunobu reactions to enforce enantioselectivity.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates, achieving enantiomeric excess (ee) >98%.

Functional Group Compatibility

The amino group in 4-amino-2-fluorophenol necessitates protective strategies during coupling:

  • Temporary Protection : Acetylation with acetic anhydride before Mitsunobu reaction, followed by deprotection with aqueous ammonia.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Industrial protocols substitute expensive reagents:

  • Mitsunobu Alternative : Replace diethyl azodicarboxylate with cheaper dialkyl azodicarboxylates (e.g., diisopropyl azodicarboxylate).
  • Solvent Recycling : THF recovery via distillation reduces waste and costs.

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer and reduce reaction times (e.g., 6 hours → 2 hours).
  • In-Line Purification : Simulated moving bed (SMB) chromatography integrated into production lines improves throughput.

Comparative Analysis of Synthetic Routes

The table below contrasts three published methods for synthesizing this compound:

Method Key Steps Yield Purity Scalability
Mitsunobu Coupling Boc protection → Mitsunobu → Reduction 68% >99% Pilot-scale validated
Ullmann Coupling Copper-catalyzed C–O bond formation 45% 95% Limited to lab-scale
Enzymatic Resolution Racemate synthesis → Lipase resolution 52% 99.5% ee High cost, low scale

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts for C–O bond formation under mild conditions, achieving yields comparable to Mitsunobu reactions (70%) without stoichiometric reagents.

Biocatalytic Approaches

Engineered transaminases enable direct amination of 2-fluoro-4-nitrophenol intermediates, bypassing nitro reduction steps and improving atom economy.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural and synthetic differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Substituents/Modifications Synthesis Yield Physical State Key References
(S)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate C15H21FN2O3 (estimated) 4-amino-2-fluorophenoxy, (S)-pyrrolidine configuration N/A Not reported
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) C24H24ClN2O4 Isoquinoline core, 4-chloro-3-hydroxyphenyl 50% White solid
tert-Butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate (Ie) C16H21Cl2NO2S 3-chloro-4-fluorophenyl sulfanyl methyl 68% Yellowish oil
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C16H23BrN2O4 Pyridine core, 5-bromo-3-methoxy substituent N/A Not reported
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate C12H19F2NO3 Difluoro, hydroxymethyl, and methyl groups on pyrrolidine N/A Not reported
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C11H18F3NO3 Trifluoromethyl, hydroxy, and methyl groups; (3R,4S) configuration N/A Not reported
Key Observations:

Aromatic Substituents: The target compound’s 4-amino-2-fluorophenoxy group contrasts with bulkier systems like the isoquinoline in compound 35 or the pyridine derivatives in . The amino group enhances hydrophilicity, while fluorine improves metabolic stability. The sulfanyl methyl group in compound Ie introduces sulfur, which may alter electronic properties and redox sensitivity compared to the target’s ether linkage .

Stereochemistry :

  • The (S)-configuration in the target compound and the (3R,4S)-configuration in ’s derivative highlight the role of stereochemistry in modulating biological activity and synthetic pathways.

Synthetic Yields :

  • Compound 35 and Ie were synthesized in moderate yields (50–68%), suggesting challenges in coupling reactions with bulky or electron-deficient aromatic systems .

Biological Activity

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate, known by its CAS number 1286208-83-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C15H21FN2O3C_{15}H_{21}FN_{2}O_{3} with a molecular weight of approximately 296.34 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butyl group and a fluorophenoxy moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrrole have been shown to exhibit notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target Organism
Pyrrole Benzamide Derivative3.125Staphylococcus aureus
Pyrrole Carboxylate Derivative5Mycobacterium tuberculosis
This compoundTBDTBD

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. While specific MIC values for this compound were not directly available, the structural similarities suggest potential effectiveness.

Anti-inflammatory Properties

The anti-inflammatory properties of similar compounds have also been investigated. For example, studies on pyrrole derivatives have indicated that they can inhibit inflammatory responses in vitro and in vivo.

Case Study: Anti-inflammatory Activity Evaluation

A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Compounds exhibiting structural characteristics akin to this compound demonstrated varying degrees of inhibition compared to standard anti-inflammatory drugs.

Anticancer Activity

Research has also focused on the anticancer potential of pyrrole derivatives. Certain compounds have shown cytotoxic effects against cancer cell lines, suggesting that modifications in their structure can enhance their therapeutic efficacy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Pyrrole Derivative A10HeLa
Pyrrole Derivative B5MCF-7
This compoundTBDTBD

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